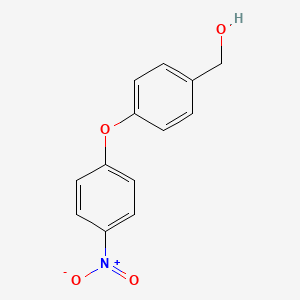

4-(4-Nitrophenoxy)-benzenemethanol

説明

BenchChem offers high-quality 4-(4-Nitrophenoxy)-benzenemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Nitrophenoxy)-benzenemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

[4-(4-nitrophenoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMOQOCAFHGRSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 4-(4-Nitrophenoxy)-benzenemethanol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic pathway for 4-(4-Nitrophenoxy)-benzenemethanol (CAS No. 926641-05-6). While specific experimental data for this compound is not extensively available in public literature, this document leverages established principles of organic chemistry to infer its characteristics and outline a robust synthetic strategy. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related diaryl ether compounds, particularly in the fields of medicinal chemistry and materials science.

Introduction: The Significance of Diaryl Ether Linkages

The diaryl ether moiety is a key structural motif in a wide array of biologically active molecules and functional materials. Its presence can confer favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability, making it a desirable feature in drug design. The electronic nature of the aromatic rings and the flexibility of the ether linkage can be fine-tuned to optimize interactions with biological targets. Furthermore, the incorporation of a nitro group, as in 4-(4-Nitrophenoxy)-benzenemethanol, can introduce unique electronic properties and provide a handle for further chemical transformations, making it a versatile building block in organic synthesis.

Molecular Structure and Chemical Identifiers

4-(4-Nitrophenoxy)-benzenemethanol is characterized by a benzenemethanol core linked to a 4-nitrophenoxy group via an ether bond.

-

IUPAC Name: (4-(4-nitrophenoxy)phenyl)methanol

-

CAS Number: 926641-05-6[1]

-

Molecular Formula: C₁₃H₁₁NO₄[1]

-

Molecular Weight: 245.24 g/mol [1]

-

SMILES: O=N(=O)c1ccc(Oc2ccc(CO)cc2)cc1[1]

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the following physicochemical properties are predicted based on the compound's structure and the known properties of related molecules.

| Property | Predicted Value | Rationale |

| Melting Point | 110 - 130 °C | Similar diaryl ethers and nitroaromatic compounds are typically crystalline solids with melting points in this range. |

| Boiling Point | > 350 °C (decomposes) | High molecular weight and polar functional groups suggest a high boiling point, with probable decomposition before boiling at atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Sparingly soluble in nonpolar solvents (e.g., hexane). Very slightly soluble in water. | The presence of polar nitro and hydroxyl groups, along with the large aromatic structure, dictates this solubility profile. |

| Appearance | Pale yellow to yellow crystalline solid | The nitrophenoxy moiety typically imparts a yellowish color to organic compounds. |

Proposed Synthesis: The Williamson Ether Synthesis Approach

The most logical and well-established method for the synthesis of 4-(4-Nitrophenoxy)-benzenemethanol is the Williamson ether synthesis. This versatile SNAr (Nucleophilic Aromatic Substitution) reaction involves the coupling of a phenoxide with an activated aryl halide.

The proposed two-step synthesis commences with the deprotonation of 4-hydroxybenzenemethanol to form the corresponding phenoxide, followed by its reaction with a 4-halo-nitrobenzene.

Reaction Scheme

Caption: Proposed synthesis of 4-(4-Nitrophenoxy)-benzenemethanol.

Detailed Experimental Protocol (Proposed)

Materials:

-

4-Hydroxybenzenemethanol

-

4-Fluoronitrobenzene (or 4-chloronitrobenzene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzenemethanol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: Stir the suspension at room temperature for 15 minutes.

-

Addition of Aryl Halide: Add 4-fluoronitrobenzene (1.1 eq) to the reaction mixture. The nitro group activates the aromatic ring towards nucleophilic substitution.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-(4-Nitrophenoxy)-benzenemethanol.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted for the structure of 4-(4-Nitrophenoxy)-benzenemethanol.

¹H NMR Spectroscopy

-

Aromatic Protons (4-nitrophenoxy group): Two doublets are expected in the downfield region (δ 8.2-8.4 ppm and δ 7.0-7.2 ppm), characteristic of a para-substituted nitrobenzene ring.

-

Aromatic Protons (benzenemethanol group): Two doublets are expected in the region of δ 7.3-7.5 ppm and δ 6.9-7.1 ppm for the protons on the benzenemethanol ring.

-

Benzylic Protons (-CH₂OH): A singlet is anticipated around δ 4.6-4.8 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent, is expected in the region of δ 1.5-3.0 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Signals for the eight aromatic carbons are expected in the range of δ 115-165 ppm. The carbons attached to the nitro group and the ether oxygen will be the most deshielded.

-

Benzylic Carbon (-CH₂OH): A signal for the benzylic carbon is expected around δ 63-66 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks below 3000 cm⁻¹.

-

N-O Stretch (nitro group): Strong, characteristic asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-O-C Stretch (ether): An absorption band in the region of 1240-1260 cm⁻¹.

-

C-O Stretch (alcohol): A peak around 1050 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 245.07.

-

Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of the hydroxyl group, the benzylic alcohol moiety, and cleavage of the ether bond.

Potential Applications in Drug Development and Research

While specific applications for 4-(4-Nitrophenoxy)-benzenemethanol have not been extensively reported, its structural features suggest several potential areas of interest for researchers:

-

Scaffold for Medicinal Chemistry: This compound can serve as a versatile starting material for the synthesis of more complex molecules. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups. The nitro group can be reduced to an amine, which is a common functional group in many pharmaceuticals.

-

Pro-drug Design: The nitroaromatic group could potentially be used in the design of hypoxia-activated pro-drugs. Under the low oxygen conditions found in some tumors, the nitro group can be enzymatically reduced to generate cytotoxic species.

-

Linker for Bioconjugation: The benzylic alcohol can be functionalized to act as a linker for attaching this molecule to other biomolecules or surfaces.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

4-(4-Nitrophenoxy)-benzenemethanol is a diaryl ether with potential as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Although detailed experimental data is sparse, its synthesis can be reliably approached through the well-established Williamson ether synthesis. The predicted chemical and spectroscopic properties outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the potential applications of this and related compounds. As the demand for novel molecular scaffolds in drug discovery continues to grow, the exploration of such versatile intermediates will undoubtedly play a crucial role in the development of new therapeutic agents.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014, October 24). Retrieved from [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. (2025, March 22). Retrieved from [Link]

-

Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. (n.d.). Retrieved from [Link]

-

Wikipedia. Williamson ether synthesis. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Studies of 4-(4-Nitrophenoxy)-benzenemethanol

Foreword: Navigating the Pre-formulation Landscape

In the journey of drug discovery and development, the meticulous characterization of a new chemical entity's (NCE) physicochemical properties is a critical determinant of its eventual success. Among these, solubility and stability are foundational pillars upon which formulation strategies are built, and regulatory approval is secured. This guide provides a comprehensive framework for elucidating the solubility and stability profile of 4-(4-Nitrophenoxy)-benzenemethanol, a molecule of interest in contemporary pharmaceutical research. As a Senior Application Scientist, the methodologies presented herein are an amalgamation of established regulatory principles and field-proven insights, designed to equip researchers, scientists, and drug development professionals with a robust and scientifically sound approach to the pre-formulation assessment of this and structurally related molecules. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps, but a self-validating system for generating reliable and submission-quality data.

Physicochemical Profile and Strategic Considerations

Chemical Structure:

Key Structural Features and Predicted Properties:

-

Diaryl Ether Linkage: The ether bond is generally stable, but can be susceptible to oxidative cleavage under harsh conditions. Diaryl ethers are also characterized by their hydrophobicity and metabolic stability.[2][3]

-

Nitroaromatic Group: The nitro group is a strong electron-withdrawing group, which will influence the molecule's pKa and susceptibility to reduction. Nitroaromatic compounds are known to be environmentally hazardous and their degradation pathways have been studied.[4][5]

-

Benzyl Alcohol Moiety: The primary alcohol is a site for potential oxidation to an aldehyde and subsequently a carboxylic acid. It may also be susceptible to esterification or other conjugation reactions.[6][7] The structurally similar 4-Nitrobenzyl alcohol exhibits moderate water solubility and is a solid at room temperature.[8][9]

Based on these features, we can anticipate that 4-(4-Nitrophenoxy)-benzenemethanol will be a sparingly soluble compound in aqueous media with a LogP value indicating moderate lipophilicity. Its stability will likely be challenged by oxidative and reductive conditions, as well as potential photolytic degradation due to the nitroaromatic system.

A Systematic Approach to Solubility Determination

The solubility of an active pharmaceutical ingredient (API) directly impacts its dissolution rate and bioavailability. A comprehensive understanding of its solubility in various media is therefore non-negotiable. We will employ the "gold standard" shake-flask method for determining thermodynamic solubility.[10]

Rationale for Solvent and Media Selection

The choice of media is designed to mimic the physiological pH range and to assess solubility in solvents relevant to formulation and analytical method development.

-

pH 2.0 HCl Buffer: Simulates gastric fluid.

-

pH 7.4 Phosphate Buffer: Represents intestinal and physiological pH.

-

pH 9.0 Borate Buffer: To understand the solubility behavior under slightly alkaline conditions.

-

Organic Solvents (Methanol, Acetonitrile, DMSO): Commonly used in analytical and formulation processes. Their use helps in understanding the solvation properties of the compound.[11]

Experimental Protocol: Thermodynamic Shake-Flask Solubility

-

Preparation of Saturated Solutions: Add an excess amount of 4-(4-Nitrophenoxy)-benzenemethanol to vials containing each of the selected aqueous buffers and organic solvents. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at 25°C and 37°C for 48 hours. The extended equilibration time helps ensure that the system reaches thermodynamic equilibrium.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm PVDF syringe filter to remove any undissolved particles. Pre-conditioning the filter by discarding the initial volume is a critical step to prevent drug loss due to adsorption.[3]

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated UV-Vis spectrophotometric or HPLC method.

-

Solid-State Analysis: Analyze the remaining solid residue by techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or solvate-hydrate transitions during the experiment.[12]

Data Presentation: Solubility Profile

The results should be tabulated for clear interpretation and comparison.

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| pH 2.0 HCl Buffer | 25 | [Experimental Value] | [Calculated Value] |

| 37 | [Experimental Value] | [Calculated Value] | |

| pH 7.4 Phosphate Buffer | 25 | [Experimental Value] | [Calculated Value] |

| 37 | [Experimental Value] | [Calculated Value] | |

| pH 9.0 Borate Buffer | 25 | [Experimental Value] | [Calculated Value] |

| 37 | [Experimental Value] | [Calculated Value] | |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Calculated Value] |

Stability Studies and Forced Degradation

Stability testing is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[2] Forced degradation, or stress testing, is a regulatory requirement that helps in developing and validating a stability-indicating analytical method.[2][4][13] The goal is to achieve 5-20% degradation of the drug substance to ensure that the degradation products are detectable without excessive breakdown of the main component.[14][15]

Overall Strategy for Stability Assessment

The following diagram illustrates the workflow for a comprehensive stability assessment.

Caption: Workflow for forced degradation and stability-indicating method development.

Predicted Degradation Pathways

Based on the molecule's structure, we can predict several potential degradation pathways.

Caption: Predicted degradation pathways for 4-(4-Nitrophenoxy)-benzenemethanol.

Forced Degradation Protocols

General Procedure: Prepare solutions of 4-(4-Nitrophenoxy)-benzenemethanol (e.g., at 1 mg/mL) in appropriate solvents. For compounds with low aqueous solubility, a co-solvent like acetonitrile or methanol may be used, but its potential for degradation must be assessed.[15]

-

Acid Hydrolysis:

-

Treat the drug solution with 0.1 M HCl.

-

Incubate at 60°C for up to 7 days, sampling at appropriate time points.

-

Neutralize the samples with 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

Treat the drug solution with 0.1 M NaOH.

-

Incubate at room temperature, sampling at appropriate time points (alkaline hydrolysis is often faster).

-

Neutralize the samples with 0.1 M HCl before analysis.

-

-

Neutral Hydrolysis:

-

Reflux the drug solution in water at 60°C for up to 7 days.

-

Sample at appropriate time points.

-

-

Oxidative Degradation:

-

Treat the drug solution with 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature and protected from light for up to 24 hours.

-

Sample at appropriate time points.

-

-

Photolytic Degradation:

-

Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light with aluminum foil.

-

-

Thermal Degradation:

-

Expose the solid drug substance to dry heat at a temperature below its melting point (e.g., 70°C) for an extended period.

-

Sample at appropriate time points.

-

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[5][16][17] Reverse-phase HPLC with UV detection is the most common technique for this purpose.[8][17]

Method Development Strategy:

-

Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point due to the non-polar nature of the molecule.

-

Wavelength Selection: The presence of two aromatic rings and a nitro group suggests strong UV absorbance. A photodiode array (PDA) detector should be used to scan for the optimal wavelength, likely in the range of 250-280 nm.

-

Mobile Phase Optimization:

-

Start with a simple mobile phase gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).

-

Inject a mixture of the stressed samples (acid, base, peroxide, etc.) to create a "cocktail" of the parent drug and its degradation products.

-

Optimize the gradient to achieve baseline separation of all peaks from the parent compound and from each other. The resolution between any two peaks should be greater than 1.5.

-

-

Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the presence of its degradants to ensure there is no co-elution.

Example Stability Data Presentation

The results of the forced degradation study should be summarized in a table.

| Stress Condition | Time | Assay of Parent (%) | % Degradation | Major Degradation Products (RT) |

| 0.1 M HCl (60°C) | 48h | [Value] | [Value] | [RTs of new peaks] |

| 0.1 M NaOH (RT) | 8h | [Value] | [Value] | [RTs of new peaks] |

| 3% H₂O₂ (RT) | 24h | [Value] | [Value] | [RTs of new peaks] |

| Photolytic (ICH Q1B) | - | [Value] | [Value] | [RTs of new peaks] |

| Thermal (70°C, solid) | 7 days | [Value] | [Value] | [RTs of new peaks] |

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility and stability of 4-(4-Nitrophenoxy)-benzenemethanol. By systematically evaluating its thermodynamic solubility and subjecting it to forced degradation under various stress conditions, a clear picture of its physicochemical limitations can be established. The development of a validated stability-indicating HPLC method is the cornerstone of this process, providing the necessary tool to accurately quantify the drug substance in the presence of its potential degradants. The insights gained from these studies are indispensable for guiding formulation development, selecting appropriate packaging and storage conditions, and ensuring the quality, safety, and efficacy of the final drug product. The protocols and strategies detailed herein provide a robust starting point, which should be further refined based on the experimental data as it becomes available.

References

-

Eawag, "Nitrophenol Family Degradation Pathway (an/aerobic) - Eawag-BBD," Eawag Biocatalysis/Biodegradation Database. [Link]

-

Royed Training, "What is a Stability-indicating assay method?," Royed Training, 2024. [Link]

-

Arranta Bio, "A practical guide to forced degradation and stability studies for drug substances," Arranta Bio. [Link]

-

SGS, "Forced Degradation Testing | SGS USA," SGS. [Link]

-

Pharmaguideline, "Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline," Pharmaguideline. [Link]

-

Contractor’s State License Board, "An Introduction To Forced Degradation Studies For Drug Substance Drug Product," CSLB. [Link]

-

MDPI, "Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers," Molecules, 2021. [Link]

-

ChemBK, "(4-nitrophenyl)methanol," ChemBK. [Link]

-

ResearchGate, "Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst," Synthetic Communications, 2001. [Link]

-

PubMed, "Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography," PubMed, 2001. [Link]

-

ResearchGate, "A review of methods for solubility determination in biopharmaceutical drug characterisation," ResearchGate, 2011. [Link]

-

Cheméo, "Chemical Properties of Benzenemethanol, 4-nitro- (CAS 619-73-8)," Cheméo. [Link]

-

American Pharmaceutical Review, "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds," American Pharmaceutical Review, 2011. [Link]

-

IJMRA, "Ensuring Pharmaceutical Quality: Stability Indicating Methods and Forced Degradation Studies- A Review," International Journal of Multidisciplinary Research and Analysis, 2023. [Link]

-

AmbioPharm, "What is a stability indicating method?," AmbioPharm. [Link]

-

SlideShare, "Stability indicating assay," SlideShare. [Link]

-

SEP Analytical Labs, "Stability-Indicating Assay – SEP Analytical Labs," SEP Analytical Labs. [Link]

-

SIELC Technologies, "4-Nitrobenzyl alcohol," SIELC Technologies. [Link]

-

NIST, "Benzenemethanol, 4-nitro-," NIST Chemistry WebBook. [Link]

-

NIST, "Benzenemethanol, 4-nitro-," NIST Chemistry WebBook. [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. jsynthchem.com [jsynthchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CAS 619-73-8: 4-Nitrobenzyl alcohol | CymitQuimica [cymitquimica.com]

- 9. 4-Nitrobenzyl alcohol p-Nitrobenzyl alcohol [sigmaaldrich.com]

- 10. jetir.org [jetir.org]

- 11. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

- 13. Biodegradation of p-nitrophenol by engineered strain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 17. pharmtech.com [pharmtech.com]

Discovery and Historical Synthesis of 4-(4-Nitrophenoxy)-benzenemethanol

Technical Whitepaper | Version 1.0 Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary & Chemical Identity

4-(4-Nitrophenoxy)-benzenemethanol (CAS: 926641-05-6) is a critical diaryl ether building block used in the synthesis of advanced functional materials, including liquid crystals, and as a pharmacophore scaffold in medicinal chemistry (e.g., PPAR agonists, herbicides).

Its structural significance lies in the diaryl ether linkage , a motif known for its metabolic stability and ability to orient aromatic rings in specific geometries required for receptor binding or mesogenic behavior.

| Property | Data |

| IUPAC Name | [4-(4-nitrophenoxy)phenyl]methanol |

| CAS Number | 926641-05-6 |

| Molecular Formula | |

| Molecular Weight | 245.23 g/mol |

| Key Functional Groups | Nitro ( |

Historical Context & Synthetic Strategy

The synthesis of 4-(4-Nitrophenoxy)-benzenemethanol presents a classic chemoselectivity challenge: constructing the ether linkage without oxidizing the alcohol or reducing the nitro group prematurely.

Historically, two primary strategies have emerged:[1][2]

-

The "Aldehyde Route" (Robust & Scalable): Formation of the ether linkage using an aldehyde precursor, followed by chemoselective reduction. This is the preferred industrial method as it avoids side reactions at the benzylic position.

-

The "Direct Route" (Convergent): Direct coupling of 4-hydroxybenzyl alcohol with a nitroarene. While shorter, this route requires precise control to prevent self-etherification of the benzyl alcohol.

Mechanistic Insight: The S_NAr Pathway

Both routes rely on Nucleophilic Aromatic Substitution (S_NAr) . The nitro group on the electrophile (e.g., 4-chloronitrobenzene) acts as an electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate and facilitating the displacement of the halogen by the phenoxide nucleophile.

Detailed Synthetic Protocols

Method A: The "Aldehyde Route" (Recommended)

Rationale: This two-step sequence maximizes yield and purity. Using 4-hydroxybenzaldehyde prevents the formation of dibenzyl ether byproducts common when using benzyl alcohols in basic conditions at high temperatures.

Step 1: Synthesis of 4-(4-Nitrophenoxy)benzaldehyde

-

Reagents: 4-Chloronitrobenzene (1.0 eq), 4-Hydroxybenzaldehyde (1.05 eq),

(1.2 eq). -

Solvent: DMF or DMAc (Polar Aprotic).

-

Conditions:

, 4-6 hours.

Protocol:

-

Charge a reaction vessel with 4-hydroxybenzaldehyde and

in DMF. Stir at RT for 30 mins to generate the phenoxide anion. -

Add 4-chloronitrobenzene.[3]

-

Heat to

. Monitor by TLC/HPLC for the disappearance of the chloride. -

Workup: Pour into ice water. The product precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.

Step 2: Chemoselective Reduction[4]

-

Reagents: 4-(4-Nitrophenoxy)benzaldehyde (1.0 eq), Sodium Borohydride (

, 0.5 eq). -

Conditions:

to RT, 1 hour.

Protocol:

-

Dissolve the aldehyde from Step 1 in Methanol. Cool to

. -

Add

portion-wise. Note: -

Stir at RT for 1 hour.

-

Quench: Add dilute HCl or saturated

to destroy excess hydride. -

Isolation: Evaporate solvent or extract with Ethyl Acetate. The product is obtained as a white to pale yellow solid.[7]

Method B: The "Direct Route"

Rationale: Useful for rapid, small-scale synthesis where step count is critical. Requires a more reactive electrophile (Fluorine) to allow lower reaction temperatures, preserving the benzyl alcohol.

-

Reagents: 4-Fluoronitrobenzene, 4-Hydroxybenzyl alcohol,

. -

Solvent: DMSO.

-

Conditions:

.[1]

Critical Control Point: The temperature must be kept below

Visualization of Synthetic Pathways

The following diagram illustrates the logical flow and mechanistic differences between the two routes.

Caption: Comparison of the robust two-step Aldehyde Route (Route A) vs. the convergent Direct Route (Route B).

Technical Comparison of Methods

| Feature | Method A (Aldehyde Route) | Method B (Direct Route) |

| Overall Yield | High (>85%) | Moderate (60-75%) |

| Regioselectivity | Excellent (Protected by oxidation state) | Good (Requires Temp Control) |

| Cost | Low (Chloronitrobenzene is cheap) | Higher (Fluoronitrobenzene is costlier) |

| Scalability | High (Industrial Standard) | Low (Lab Scale only) |

| Key Risk | Over-reduction of Nitro group (if wrong reductant used) | O-alkylation of benzylic OH |

Applications & Significance

The 4-(4-Nitrophenoxy)-benzenemethanol scaffold is a versatile intermediate:

-

Liquid Crystals: The rigid diaryl ether core provides the necessary anisotropy for mesogenic phases.

-

Pharmaceuticals: Used as a linker in the synthesis of PPAR agonists and certain herbicides where the nitro group is later reduced to an amine for further functionalization (e.g., urea formation).

-

Polymer Chemistry: Acts as a monomeric unit for high-performance polyethers.

References

-

Sigma-Aldrich. Product Specification: 4-(4-Nitrophenoxy)phenylmethanol (CAS 926641-05-6).Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11667058 (Related Structure).Link

-

Organic Syntheses. General procedure for S_NAr reactions of nitroarenes. Coll. Vol. 5, p. 1029. Link

-

PrepChem. Synthesis of [p-(p-Nitrophenoxy)phenyl]acetic acid (Demonstrates S_NAr conditions).Link

-

ChemicalBook. Synthesis of 4-Fluoronitrobenzene and derivatives.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. studylib.net [studylib.net]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemimpex.com [chemimpex.com]

Advanced Analytical Strategies for 4-(4-Nitrophenoxy)-benzenemethanol: In-Depth Application Notes and Protocols for HPLC and GC-MS

Executive Summary

The robust and accurate quantification of 4-(4-Nitrophenoxy)-benzenemethanol, a molecule of interest in pharmaceutical development and chemical synthesis, necessitates sophisticated analytical methodologies. Its unique structure, featuring a polar hydroxyl group, a nitroaromatic system, and an ether linkage, presents distinct challenges and opportunities for chromatographic separation and detection. This guide provides a comprehensive technical overview, including detailed application notes and validated protocols, for the analysis of this compound using two cornerstone techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Physicochemical Profile of the Analyte: 4-(4-Nitrophenoxy)-benzenemethanol

A thorough understanding of the analyte's properties is paramount for developing effective analytical methods.

-

Molecular Weight: 245.23 g/mol

-

Structure: Comprises a benzyl alcohol moiety linked to a nitrophenol group via an ether bond.

-

Polarity: The presence of the hydroxyl (-OH) and nitro (-NO₂) groups imparts significant polarity to the molecule. This polarity governs its solubility and interaction with chromatographic stationary phases.

-

Volatility & Thermal Stability: The molecule possesses limited volatility due to its polarity and relatively high molecular weight. The benzylic alcohol group can be prone to thermal degradation at high temperatures, a critical consideration for GC-based methods. The nitro group can also be susceptible to thermal decomposition.

-

UV Absorbance: The nitroaromatic chromophore results in strong ultraviolet (UV) absorbance, making UV-based detection in HPLC a highly effective and sensitive option.

Based on this profile, HPLC is a direct and highly suitable technique. In contrast, GC-MS will require a strategic approach, specifically chemical derivatization, to overcome the challenges of low volatility and potential thermal instability.

High-Performance Liquid Chromatography (HPLC-UV): The Direct Approach

Principle of Application: Reversed-phase HPLC (RP-HPLC) is the premier choice for analyzing polar to moderately nonpolar compounds. The polarity of 4-(4-Nitrophenoxy)-benzenemethanol allows for excellent retention and separation on nonpolar stationary phases (like C18) with aqueous-organic mobile phases. This method offers the advantage of analyzing the compound in its native form without chemical modification.

Application Note: HPLC Method Development

The primary objective is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities or matrix components.

-

Column Selection: An Ascentis C18 column is an excellent starting point, providing robust hydrophobic interactions for retaining the analyte. For compounds with aromatic systems, a Phenyl phase can offer alternative selectivity through pi-pi interactions and may improve peak shape.

-

Mobile Phase Selection: A gradient elution using a mixture of water and a polar organic solvent (acetonitrile or methanol) is optimal. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small percentage of acid, such as 0.1% formic acid, to the mobile phase is crucial.[3] It protonates residual silanols on the silica backbone of the column, minimizing peak tailing, and ensures consistent ionization if the method is transferred to LC-MS.[4]

-

Detection: The nitroaromatic structure of the analyte allows for highly sensitive detection using a UV detector. A wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide a strong response.[3] A full UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

-

Flow Rate and Temperature: A flow rate of 1.0 mL/min for a standard 4.6 mm ID column provides a good balance between analysis time and efficiency. Maintaining a constant column temperature (e.g., 30 °C) is essential for reproducible retention times.

Workflow for HPLC Analysis

Caption: HPLC analysis workflow from preparation to quantification.

Detailed Protocol: HPLC-UV Analysis

1. Materials and Reagents:

-

4-(4-Nitrophenoxy)-benzenemethanol reference standard

-

HPLC-grade acetonitrile and water

-

Formic acid (≥98%)

-

Volumetric flasks, pipettes, and autosampler vials

-

0.45 µm syringe filters (e.g., PTFE)

2. Instrument and Conditions:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Ascentis C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Detector |

| Detection Wavelength | 254 nm (or determined λmax) |

3. Standard Preparation:

-

Stock Standard (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standards: Perform serial dilutions of the stock standard with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

-

Accurately weigh the sample material and dissolve it in a suitable volume of the diluent to achieve a concentration within the calibration range.

-

Vortex or sonicate to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

5. Analysis Sequence:

-

Equilibrate the HPLC system until a stable baseline is achieved.

-

Inject a solvent blank to ensure no system contamination.

-

Inject the calibration standards from lowest to highest concentration.

-

Inject the prepared samples.

-

Periodically inject a check standard to monitor system stability.

Gas Chromatography-Mass Spectrometry (GC-MS): A Derivatization-Based Approach

Principle of Application: GC-MS is a powerful technique for separation and identification, offering high resolution and structural information from mass spectra. However, for polar, non-volatile compounds like 4-(4-Nitrophenoxy)-benzenemethanol, direct analysis is problematic. The polar hydroxyl group leads to poor peak shape and potential thermal degradation in the hot GC inlet and column.[5] Derivatization is a necessary chemical modification to mask the polar functional group, thereby increasing volatility and thermal stability.[6]

Application Note: GC-MS Method Development

-

Derivatization Strategy: Silylation is the most common and effective derivatization technique for hydroxyl groups.[6] It involves replacing the active hydrogen of the -OH group with a nonpolar trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst are highly effective. The resulting TMS-ether is significantly more volatile and thermally stable than the parent alcohol.

Reaction: R-OH + BSTFA → R-O-Si(CH₃)₃

-

GC Column Selection: A low-to-mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is ideal. These columns are robust and provide excellent separation for a wide range of derivatized compounds.[7]

-

Inlet and Temperature Programming: A split/splitless inlet is typically used. A starting oven temperature around 100-150 °C is necessary to separate the derivatized analyte from the solvent and derivatizing agent peaks. A temperature ramp (e.g., 10-20 °C/min) up to 300-320 °C is then used to elute the analyte.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared to spectral libraries (e.g., NIST). The mass spectrum of the derivatized compound will show a characteristic molecular ion (M+) and fragmentation patterns that can be used for definitive identification. The NIST WebBook provides a reference mass spectrum for the underivatized 4-Nitrobenzyl alcohol, which can serve as a guide for expected fragmentation of the aromatic portions of the target molecule.[1]

Workflow for GC-MS Analysis (with Derivatization)

Caption: GC-MS analysis workflow including the critical derivatization step.

Detailed Protocol: GC-MS Analysis

1. Materials and Reagents:

-

4-(4-Nitrophenoxy)-benzenemethanol reference standard

-

Anhydrous pyridine or acetonitrile (GC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

GC autosampler vials with inserts

-

Heating block or oven

2. Instrument and Conditions:

| Parameter | Recommended Setting |

| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |

| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (or Split 10:1 depending on concentration) |

| Injection Volume | 1 µL |

| Oven Program | Hold at 150 °C for 2 min, ramp at 15 °C/min to 310 °C, hold for 5 min |

| Transfer Line Temp | 290 °C |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50 - 500 m/z |

3. Derivatization and Sample Preparation:

-

Prepare stock and working standards of 4-(4-Nitrophenoxy)-benzenemethanol in anhydrous pyridine or acetonitrile.

-

Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial.

-

Add 100 µL of BSTFA + 1% TMCS to each vial.

-

Cap the vials tightly and vortex for 10 seconds.

-

Heat the vials at 70 °C for 30 minutes using a heating block.

-

Allow the vials to cool to room temperature before placing them in the autosampler tray for analysis.

4. Analysis and Data Interpretation:

-

Inject the derivatized samples into the GC-MS.

-

Identify the TMS-derivatized analyte peak in the total ion chromatogram (TIC).

-

Confirm the identity by examining the mass spectrum. Look for the molecular ion (M+) and characteristic fragment ions.

-

For quantification, create a calibration curve by plotting the peak area of a specific, abundant, and unique ion against the concentration of the prepared standards.

Method Selection: A Comparative Overview

The choice between HPLC and GC-MS depends on the specific analytical goal, available instrumentation, and sample matrix.

| Feature | HPLC-UV | GC-MS |

| Sample Preparation | Simple: Dissolve and filter. | Complex: Requires anhydrous conditions and a chemical derivatization step. |

| Analysis Time | Typically 10-20 minutes per sample. | Typically 20-30 minutes per sample (excluding derivatization). |

| Selectivity/Identification | Based on retention time and UV spectrum. Good. | Based on retention time and mass spectrum. Excellent and definitive. |

| Sensitivity | High, especially with a strong chromophore (ng level). | Very high, especially in Selected Ion Monitoring (SIM) mode (pg level). |

| Robustness | High. Less susceptible to matrix effects. | Moderate. Derivatization efficiency can be matrix-dependent. |

| Instrumentation Cost | Lower | Higher |

| Best For... | Routine quantification, purity analysis, quality control. | Definitive identification, trace analysis, structural elucidation. |

Decision Logic for Method Selection

Caption: Decision tree for selecting between HPLC and GC-MS.

References

- Benchchem. (n.d.). Derivatization of Polar Analytes for GC-MS Analysis: A Focus on Silylation with Triethylsilanol and its Analogs.

- Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents.

- PubMed. (n.d.). Extraction and derivatization of polar herbicides for GC-MS analyses.

- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.

- Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.

- Unknown Source. (n.d.). GC Derivatization.

- EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).

- MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.

- Sigma-Aldrich. (n.d.). Developing HPLC Methods.

- Phenomenex. (n.d.). HPLC Method Development.

- NIST. (n.d.). Benzenemethanol, 4-nitro-.

- NIST. (n.d.). Benzenemethanol, 4-nitro-.

- Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.

Sources

- 1. Benzenemethanol, 4-nitro- [webbook.nist.gov]

- 2. Benzenemethanol, 4-nitro- [webbook.nist.gov]

- 3. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. chromtech.com [chromtech.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Application Notes & Protocols for the Synthesis of Pharmaceutical Ingredients from Nitroaromatic Compounds

Introduction: The Strategic Importance of Nitroaromatic Precursors

Nitroaromatic compounds are foundational building blocks in the pharmaceutical industry.[1][2] Their significance stems from the versatile chemistry of the nitro group (–NO₂), a powerful electron-withdrawing substituent that can be readily transformed into a variety of other functional groups. Most critically, the reduction of a nitro group to a primary amine (–NH₂) is one of the most important transformations in organic synthesis, providing a direct pathway to anilines and their derivatives.[3][4] These aromatic amines are key intermediates in the synthesis of a vast array of Active Pharmaceutical Ingredients (APIs), ranging from common analgesics to specialized antibacterial and anticancer agents.[2][5][6]

This guide provides an in-depth exploration of the methodologies, protocols, and critical considerations for synthesizing APIs from nitroaromatic precursors. It is designed for researchers and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols necessary for successful synthesis.

The Core Transformation: Reduction of the Aromatic Nitro Group

The conversion of an aromatic nitro compound to its corresponding aniline is the cornerstone of this synthetic strategy. This reduction is a multi-step process that proceeds through several intermediates, including nitroso and hydroxylamine species.[3][7]

Caption: General pathway for nitro group reduction and potential side products.

The primary challenge lies in achieving high selectivity for the desired amine while avoiding the accumulation of potentially toxic hydroxylamine intermediates or the formation of dimeric side products like azo and azoxy compounds.[3] The choice of reduction methodology is therefore critical and is dictated by the substrate's functional group tolerance, cost, scale, and safety considerations.

Key Reduction Methodologies: A Comparative Overview

Several robust methods are employed for the reduction of nitroaromatics. The choice of method is a key experimental decision based on the specific requirements of the synthesis.

Catalytic Hydrogenation

This is often the method of choice for industrial-scale synthesis due to its high efficiency and clean work-up.[8] The reaction involves molecular hydrogen (H₂) and a heterogeneous metal catalyst.

-

Causality: The catalyst, typically a noble metal like Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a high-surface-area support (e.g., activated carbon), adsorbs both the nitroaromatic compound and H₂.[9] This co-adsorption facilitates the transfer of hydrogen atoms to the nitro group, lowering the activation energy for the reduction.

-

Common Catalysts:

-

Palladium on Carbon (Pd/C): Highly effective and the most common choice. However, it can also reduce other functional groups like alkenes, alkynes, and can cause dehalogenation.[8]

-

Raney Nickel (Raney Ni): A cost-effective alternative, often used when dehalogenation of aromatic halides is a concern.[8]

-

Platinum(IV) Oxide (PtO₂): A versatile catalyst, but generally more expensive.

-

-

Trustworthiness: This method is highly reliable, but catalyst activity can be diminished by impurities (catalyst poisoning), and reactions with gaseous hydrogen require specialized high-pressure equipment, which introduces safety considerations.[10]

Transfer Hydrogenation

A safer and more convenient alternative to using high-pressure gaseous H₂, this method uses a hydrogen-donor molecule in the presence of a catalyst.[11]

-

Causality: A hydrogen donor molecule, such as ammonium formate, formic acid, or hydrazine, decomposes on the catalyst surface to generate hydrogen in situ, which then reduces the nitro compound.[11][12] This avoids the need for handling flammable H₂ gas.

-

Common Systems:

-

Trustworthiness: This method is highly chemoselective for the nitro group and tolerates a wide variety of other functionalities, making it extremely valuable in complex molecule synthesis.[11][13]

Metal-Acid Reductions (Dissolving Metal Reduction)

This classic approach uses an easily oxidized metal in the presence of an acid. The most well-known example is the Béchamp reduction .[4][7]

-

Causality: In the Béchamp reduction, iron metal acts as the reducing agent, donating electrons to the nitro group in the presence of an acid like hydrochloric acid (HCl), which provides the necessary protons.[14][15] The overall reaction is: 4 ArNO₂ + 9 Fe + 4 H₂O → 4 ArNH₂ + 3 Fe₃O₄

-

Common Systems:

-

Trustworthiness: While robust and inexpensive, this method generates significant amounts of metal salt waste, which can complicate purification and has environmental implications.[9][14]

Caption: Logical relationship between different nitro reduction methods.

| Method | Reducing Agent | Typical Catalyst/Acid | Key Advantages | Key Disadvantages |

| Catalytic Hydrogenation | H₂ gas | Pd/C, PtO₂, Raney Ni | High yield, clean, scalable | Requires pressure equipment, potential for over-reduction/dehalogenation |

| Transfer Hydrogenation | Ammonium formate, Hydrazine | Pd/C, Fe-complexes | High chemoselectivity, safer (no H₂ gas), mild conditions | Reagent cost can be higher |

| Béchamp Reduction | Iron (Fe) | Hydrochloric Acid (HCl) | Very low cost, robust | Generates large amounts of iron sludge waste, harsh conditions |

| Other Metal-Acid | Tin (Sn), Zinc (Zn) | Hydrochloric Acid (HCl) | Milder than Béchamp, good selectivity | Stoichiometric metal waste |

Application Notes & Protocols

Application Note 1: Synthesis of Paracetamol (Acetaminophen)

Paracetamol is a widely used analgesic and antipyretic. A common synthetic route starts from phenol, which is nitrated to give p-nitrophenol. The crucial step is the reduction of p-nitrophenol to p-aminophenol, followed by acetylation.[16][17][18]

Caption: Workflow for the synthesis of Paracetamol from Phenol.

Protocol: Reduction of p-Nitrophenol to p-Aminophenol

This protocol uses sodium borohydride (NaBH₄) with a catalyst, a common lab-scale method that is milder than catalytic hydrogenation with H₂.[19]

Materials:

-

p-Nitrophenol

-

Sodium borohydride (NaBH₄)

-

Palladium on Carbon (10% Pd/C)

-

Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separation funnel

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-nitrophenol (e.g., 5.0 g) in ethanol (100 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (approx. 100 mg) to the solution. Causality: The catalyst provides the active surface for the reduction.

-

Reductant Addition: In a separate beaker, prepare a solution of NaBH₄ (e.g., 5.5 g) in a small amount of cold deionized water (20 mL). Add this solution dropwise to the stirred p-nitrophenol mixture over 30 minutes. An exothermic reaction with gas evolution (hydrogen) will be observed. Maintain the temperature below 40°C using an ice bath if necessary. Causality: The slow addition controls the reaction rate and prevents a dangerous temperature runaway.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

-

Work-up & Isolation:

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol. Trustworthiness: Complete removal of the heterogeneous catalyst is crucial for product purity.

-

Evaporate the solvent from the filtrate under reduced pressure (rotary evaporator).

-

Add deionized water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield crude p-aminophenol as a solid.

-

-

Purification & Validation: Recrystallize the crude product from hot water to obtain pure p-aminophenol. Confirm identity and purity by measuring the melting point (187-189 °C) and acquiring an IR or NMR spectrum.

Application Note 2: Synthesis of Dapsone

Dapsone (4,4'-diaminodiphenyl sulfone) is an antibacterial medication primarily used in the treatment of leprosy. A common synthetic route involves the reduction of 4,4'-dinitrodiphenyl sulfone.[20]

Protocol: Reduction of 4,4'-Dinitrodiphenyl Sulfone to Dapsone

This protocol employs a classic metal-acid reduction using Tin(II) chloride (SnCl₂).[20]

Materials:

-

4,4'-Dinitrodiphenyl sulfone

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (e.g., 10 M)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

Setup: In a 500 mL round-bottom flask, suspend 4,4'-dinitrodiphenyl sulfone (e.g., 10.0 g) in ethanol (150 mL).

-

Reagent Addition: Add Tin(II) chloride dihydrate (e.g., 45 g) to the suspension. Heat the mixture to reflux with vigorous stirring.

-

Acidification: Slowly and carefully add concentrated HCl (80 mL) dropwise via an addition funnel. The reaction is exothermic. Causality: The acid is required to protonate the intermediates and is consumed in the reaction with the metal reductant.

-

Reaction: Maintain the mixture at reflux for 3-4 hours. The yellow suspension should gradually dissolve to form a clear solution.

-

Work-up & Isolation:

-

Cool the reaction mixture in an ice bath. A white precipitate of the dapsone-tin complex will form.

-

Slowly neutralize the cold mixture by adding 10 M NaOH solution until the pH is strongly basic (pH > 10). This will precipitate tin hydroxides and free the dapsone. Trustworthiness: This basification step is critical to break the tin complex and isolate the free amine product.

-

Filter the resulting precipitate and wash thoroughly with water.

-

The solid contains both the product and tin salts. To isolate the dapsone, boil the solid in a large volume of water (e.g., 500 mL) and filter while hot. Dapsone is sparingly soluble in hot water, while the tin salts are not.

-

-

Purification & Validation: Allow the hot aqueous filtrate to cool to room temperature, then in an ice bath, to crystallize the pure dapsone. Filter the white crystals, wash with cold water, and dry. Confirm identity by melting point (175-177 °C).

Safety and Handling Considerations

-

Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and can be absorbed through the skin.[21][22] They are also often flammable or explosive.[21] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[22][23][24]

-

Catalytic Hydrogenation: Hydrogen gas is extremely flammable and can form explosive mixtures with air. Reactions should be conducted in specialized pressure vessels by trained personnel. Catalysts like Pd/C can be pyrophoric (ignite spontaneously in air) when dry and saturated with hydrogen; they should be handled wet.

-

Metal-Acid Reductions: These reactions can be highly exothermic and produce large volumes of hydrogen gas. Proper cooling and ventilation are essential. The addition of acid must be controlled carefully.

-

Analytical Monitoring: Reaction progress should be monitored using appropriate techniques like TLC, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion and identify potential side products.[25][26]

Conclusion

The transformation of nitroaromatic compounds into aromatic amines is a powerful and indispensable strategy in pharmaceutical synthesis. The choice between catalytic hydrogenation, transfer hydrogenation, and metal-acid reduction depends on a careful analysis of substrate compatibility, safety, cost, and environmental impact. By understanding the causality behind each method and adhering to validated protocols, researchers can effectively and safely leverage this chemistry to build the core structures of life-saving medicines.

References

-

Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Available at: [Link]

-

Stavber, S., & Zupan, M. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Available at: [Link]

-

Schreier, M., & Wille, C. (2016). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. Available at: [Link]

-

Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. organic-chemistry.org. Available at: [Link]

- Google Patents. (2021). Method for the continuous synthesis of paracetamol. WO2021219647A1.

-

de Oliveira, R. B., & de Oliveira, H. C. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química. Available at: [Link]

-

Li, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts. Available at: [Link]

-

Sathyashankara. (n.d.). Chemists' Guide to Béchamp Reduction. Scribd. Available at: [Link]

-

Tabolin, A. A., & Ioffe, S. L. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals. Available at: [Link]

- Google Patents. (2021). Continuous paracetamol synthesis process. FR3109581A1.

-

Wikipedia. (n.d.). Béchamp reduction. Available at: [Link]

-

Collier, J. (2022). What is the chemistry for the preparation of paracetamol from p-Nitro phenol? Quora. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). The preparation of paracetamol. Available at: [Link]

-

ResearchGate. (n.d.). Transfer hydrogenation processes of nitro compounds catalyzed by.... Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

-

University of Oxford, Department of Chemistry. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Available at: [Link]

-

Shroff S. R. Rotary Institute of Chemical Technology. (n.d.). Amination by Reduction. Available at: [Link]

-

Chem-Station. (2017). Bechamp Reduction. Available at: [Link]

-

Wang, Y., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. Available at: [Link]

-

Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available at: [Link]

-

Gamliel, D. P., et al. (2024). Continuous simultaneous hydrogenation and acetylation of 4-nitrophenol to paracetamol. American Chemical Society. Available at: [Link]

-

Ota, S., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. Available at: [Link]

-

Chen, C-Y., et al. (2023). Reduction of Nitroaromatics by Gold Nanoparticles on Porous Silicon Fabricated Using Metal-Assisted Chemical Etching. Nanomaterials. Available at: [Link]

-

ResearchGate. (2020). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available at: [Link]

-

European Chemicals Agency. (n.d.). Nitrobenzene - Registration Dossier. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]

-

TSI Journals. (2013). Aromatic amines by reduction of nitroarenes. Organic Chemistry: An Indian Journal. Available at: [Link]

- Google Patents. (2006). Process for synthesis of 4-4'-diamino-diphenyl-sulfone. WO2006002690A1.

-

U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available at: [Link]

-

Pharmacy d-doses. (2020). Synthesis of Dapsone. YouTube. Available at: [Link]

-

GOV.UK. (2024). Nitrobenzene - Incident management. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene. Available at: [Link]

-

Yosukemino. (2022). How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges. Veeva Connect. Available at: [Link]

-

World Intellectual Property Organization. (2006). PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE. WO/2006/002690. Available at: [Link]

- Google Patents. (2008). Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone. US20080293970A1.

-

DC Fine Chemicals. (2024). Safety Data Sheet - Nitrobenzene. Available at: [Link]

-

Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

Sources

- 1. frontiersin.org [frontiersin.org]

- 2. tsijournals.com [tsijournals.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scielo.br [scielo.br]

- 6. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 10. Continuous simultaneous hydrogenation and acetylation of 4-nitrophenol to paracetamol - ACS Green Chemistry [gcande.digitellinc.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]

- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 14. scribd.com [scribd.com]

- 15. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. WO2021219647A1 - Method for the continuous synthesis of paracetamol - Google Patents [patents.google.com]

- 17. FR3109581A1 - Continuous paracetamol synthesis process - Google Patents [patents.google.com]

- 18. quora.com [quora.com]

- 19. jsynthchem.com [jsynthchem.com]

- 20. 4,4'-Diaminodiphenylsulfone synthesis - chemicalbook [chemicalbook.com]

- 21. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 22. nj.gov [nj.gov]

- 23. echa.europa.eu [echa.europa.eu]

- 24. dcfinechemicals.com [dcfinechemicals.com]

- 25. atsdr.cdc.gov [atsdr.cdc.gov]

- 26. epa.gov [epa.gov]

Role of nitro compounds as versatile building blocks in synthesis.

Executive Summary: The Power of the Nitro Group

In modern drug discovery and organic synthesis, the nitro group (

-

Strong Electron-Withdrawing Nature: It activates adjacent C-H bonds (

for nitromethane), enabling carbon-carbon bond formation under mild basic conditions. -

Polarity Reversal (Umpolung): Through the Nef reaction, the

-carbon—initially a nucleophile—can be transformed into a classic electrophile (carbonyl), effectively masking ketones or aldehydes.[1] -

Redox Versatility: It is the primary precursor for amines, hydroxylamines, and nitrile oxides.

This guide provides field-proven protocols for leveraging nitro compounds as building blocks, focusing on C-C bond formation (Henry Reaction), functional group interconversion (Nef Reaction), and selective reduction.

Core Workflow 1: Carbon-Carbon Bond Formation

The Henry (Nitroaldol) Reaction

The Henry reaction is the nitro-analogue of the Aldol addition.[2][3][4][5] It couples a nitroalkane with a carbonyl electrophile (aldehyde or ketone) to form

Mechanism & Logic

The reaction relies on the deprotonation of the

Figure 1: Henry Reaction Mechanistic Pathway

Caption: The stepwise progression from nitroalkane deprotonation to nucleophilic attack and final protonation.

Experimental Protocol: Synthesis of

-Nitroalcohols

Scope: General procedure for coupling nitromethane with aromatic aldehydes.

Reagents:

-

Aldehyde (1.0 equiv)

-

Nitromethane (5-10 equiv, acts as solvent/reactant)

-

Base: Sodium Acetate (mild) or DBU (catalytic, 0.1 equiv)

-

Solvent: Ethanol or pure Nitromethane

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask, dissolve the aldehyde (10 mmol) in nitromethane (10 mL).

-

Catalysis: Add Ammonium Acetate (

, 10 mol%) or catalytic DBU.-

Expert Insight: Use

for nitroalkene synthesis (condensation). Use catalytic DBU or TMG (tetramethylguanidine) at low temperatures (

-

-

Reaction: Stir at room temperature. Monitor by TLC (typically 2-6 hours).

-

Critical Checkpoint: If the spot for the nitroalcohol appears but starts diminishing while a less polar spot appears, dehydration is occurring. Lower the temperature to preserve the alcohol.

-

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove amine bases) and brine. Dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc). Nitroalcohols are often viscous oils.

Core Workflow 2: The "Masked" Carbonyl

The Nef Reaction

The Nef reaction allows the nitro group to serve as a "masked" carbonyl.[6] A synthetic sequence often involves:

-

Use

as a nucleophile to build a carbon chain. -

Convert the resulting

into a ketone (

Comparative Methodologies

| Method | Reagents | Conditions | Best For |

| Classical Acid | Strong Acid, | Simple substrates, acid-stable groups. | |

| Oxidative | Oxone / Base | Mild, Room Temp | Acid-sensitive substrates. |

| Reductive | Aqueous, pH buffered | Chemoselective transformation. |

Protocol: Oxidative Nef Reaction (Mild Conditions)

This method avoids the harsh "violent" conditions of the original sulfuric acid protocol.

Reagents:

-

Secondary Nitro compound (1.0 equiv)

- (2.0 equiv)

-

Oxone (

) (1.5 equiv) -

Solvent: Methanol/Water (4:1)

Procedure:

-

Nitronate Formation: Dissolve the nitro compound in MeOH/Water. Add

and stir for 15 mins to ensure complete formation of the nitronate anion. -

Oxidation: Cool to

. Add Oxone portion-wise (exothermic). -

Digestion: Allow to warm to room temperature and stir for 3-5 hours. The solution usually turns cloudy as salts precipitate.

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Extract with DCM.

-

Validation: IR spectroscopy is diagnostic; disappearance of asymmetric

stretch (

Core Workflow 3: Functional Group Transformation

Selective Reduction to Amines

The reduction of nitro groups to anilines (aromatic) or amines (aliphatic) is a cornerstone of medicinal chemistry.

Figure 2: Divergent Synthesis Hub

Caption: The nitro group acts as a divergence point, accessible to various oxidation states.

Protocol: Chemoselective Bechamp Reduction

Scenario: You need to reduce a nitro group in the presence of an alkene, alkyne, or halide (which would be destroyed by Hydrogenation

Reagents:

-

Nitroarene (1.0 equiv)

-

Iron Powder (5.0 equiv, fine mesh)

-

Ammonium Chloride (

) (saturated aqueous solution) or dilute Acetic Acid. -

Solvent: Ethanol/Water (3:1)

Procedure:

-

Suspension: Mix the nitro compound and Iron powder in EtOH/Water.

-

Activation: Add the electrolyte (

or catalytic AcOH). -

Reflux: Heat to vigorous reflux (

) for 1-2 hours.-

Observation: The grey iron powder will turn into a reddish-brown rust sludge (

).

-

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Safety Note: Dry iron waste can be pyrophoric. Keep wet until disposal.

-

-

Isolation: Concentrate the filtrate. If using acid, neutralize with

before extraction.

Safety & Handling Protocols

Critical Warning: Nitro compounds, particularly polynitro species and dry nitronate salts, are energetic materials.

-

Exotherm Management: The Henry and Nef reactions can be significantly exothermic. Always add reagents portion-wise and have cooling baths ready.

-

Nitronate Salts: The metal salts of nitro compounds (generated in the first step of Henry or Nef reactions) are shock-sensitive explosives when dry. NEVER concentrate a basic solution of a nitro compound to dryness. Always acidify or quench before concentration.

-

Distillation: Do not distill aliphatic nitro compounds to dryness; peroxides or concentrated impurities may detonate.

References

-

Henry Reaction Mechanisms & Catalysis

- L. Henry, C. R. Hebd. Seances Acad. Sci.1895, 120, 1265.

-

Palomo, C., et al. "Asymmetric Henry Reaction." European Journal of Organic Chemistry2006 , 2006(20), 4606. Link

-

The Nef Reaction

-

Reduction Protocols

-

Safety Guidelines

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. synarchive.com [synarchive.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Nef Reaction [organic-chemistry.org]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. csub.edu [csub.edu]

Troubleshooting common issues in the synthesis of diaryl ethers

Welcome to the Diaryl Ether Synthesis Technical Support Center.

Current Status: Operational

Operator: Senior Application Scientist (Process Chemistry Division)

Ticket Scope: Troubleshooting C–O bond formation (Buchwald-Hartwig, Ullmann, Chan-Lam,

Introduction: The "Black Tar" Problem

In my 15 years of process development, I have seen more diaryl ether reactions turn into intractable "black tar" than perhaps any other cross-coupling. The C–O bond is shorter and stronger than C–N, making reductive elimination difficult. Furthermore, phenols are prone to oxidation, and copper catalysts are notoriously finicky with solubility.

This guide is not a textbook. It is a triage center. We will bypass generic advice and target the specific failure modes that kill yields in the lab.

Part 1: Method Selection Strategy

Before troubleshooting, ensure you are using the correct engine for your substrate.

Visual 1: Reaction Selection Logic Caption: Decision matrix for selecting the optimal C-O bond formation strategy based on substrate electronics and availability.

Part 2: Troubleshooting Modules

Module A: Buchwald-Hartwig Coupling (Palladium)

The Gold Standard for complex ethers.

Q: My reaction turns black immediately and conversion stops. Why? A: You are experiencing rapid catalyst decomposition (Pd black formation). This usually happens because the reductive elimination of the ether is too slow, leaving the Pd(II) species vulnerable.

-

The Fix: Switch to bulky biaryl phosphine ligands specifically designed to accelerate C–O reductive elimination.

-

Recommendation: Use RockPhos or tBuBrettPhos . Avoid simple ligands like

or even BINAP, which are often insufficient for ethers. -

Pro-Tip: If using Pd(OAc)2, you must reduce it to Pd(0) in situ. If this step fails, the reaction dies. Switch to a precatalyst (e.g., RockPhos Pd G3) to guarantee active species generation.

-

Q: I am using an Aryl Iodide and getting poor yields, but the Aryl Bromide works fine. Isn't Iodine a better leaving group? A: In many Pd-catalyzed C–N and C–C couplings, yes. In C–O coupling, no .

-

The Mechanism: Iodide ions (

) generated during the reaction can poison the palladium catalyst by forming stable, unreactive bridging dimers -

The Fix: Switch to the Aryl Bromide or Aryl Chloride . If you must use the Iodide, add a silver salt (like

) to scavenge the iodide, though this is expensive.

Q: My product is there, but I have significant de-halogenated starting material (Ar-H).

A: This is "Hydrodehalogenation." It occurs when the Pd(II)-Ar intermediate undergoes

-

The Fix: Ensure your solvent is anhydrous. Switch from isopropanol or alcohols to Toluene or Dioxane . Increase the concentration of the phenol.

Module B: Ullmann Coupling (Copper)

The Industrial Workhorse.

Q: My reaction is an insoluble mess and conversion is <10%. A: Classical Ullmann chemistry (copper bronze, 200°C) often failed due to solubility.

-